
7-Chloro-4-hydrazino-2-methylquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 7-Chloro-4-hydrazino-2-methylquinoline hydrochloride typically involves the reaction of hydrazine monohydrate with 4,7-dichloroquinoline in absolute ethanol . The reaction conditions include dissolving hydrazine monohydrate (2022 mg, 40.0 mmol) and 4,7-dichloroquinoline (800 mg, 4.00 mmol) in absolute ethanol (50 ml) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Análisis De Reacciones Químicas
7-Chloro-4-hydrazino-2-methylquinoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can participate in substitution reactions, particularly with nucleophiles.
Common reagents used in these reactions include hydrazine, ethanol, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
7-Chloro-4-hydrazino-2-methylquinoline hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-Chloro-4-hydrazino-2-methylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to interact with biological molecules, potentially affecting their function and activity .
Comparación Con Compuestos Similares
7-Chloro-4-hydrazino-2-methylquinoline hydrochloride can be compared with similar compounds such as:
7-Chloro-4-hydrazinoquinoline: This compound is similar in structure but lacks the methyl group at the 2-position.
4-Chloro-7-fluoro-2-methylquinoline: This compound has a fluorine atom instead of a hydrazino group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
1172414-66-2 |
|---|---|
Fórmula molecular |
C10H11Cl2N3 |
Peso molecular |
244.12 g/mol |
Nombre IUPAC |
(7-chloro-2-methylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C10H10ClN3.ClH/c1-6-4-10(14-12)8-3-2-7(11)5-9(8)13-6;/h2-5H,12H2,1H3,(H,13,14);1H |
Clave InChI |
APCDASKKYYAAJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=CC(=CC2=N1)Cl)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


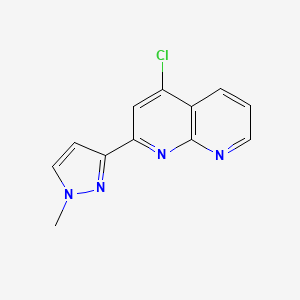
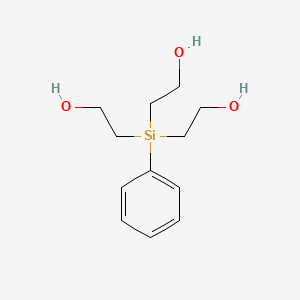
![2-[5-(Carboxymethyl)naphthalen-1-yl]acetic acid](/img/structure/B11868673.png)
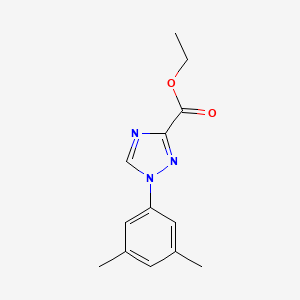
![1-Methyl-2-phenyl-1,4-dihydroindeno[1,2-b]pyrrole](/img/structure/B11868685.png)
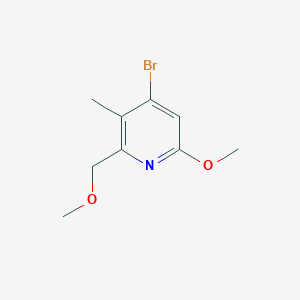

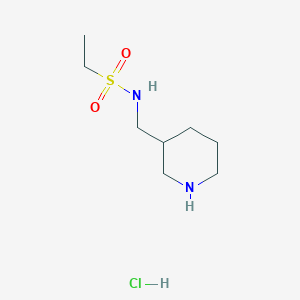
![9H-Indeno[2,1-c]pyridine-3-carboxylic acid, ethyl ester](/img/structure/B11868706.png)
![3-(Cyclopropylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11868711.png)
![1,1-Dichloro-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one](/img/structure/B11868719.png)
![1-Methyl-5-propoxy-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline](/img/structure/B11868728.png)

![5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11868737.png)
